Alkyne-SNAP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

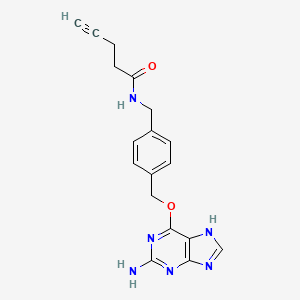

C18H18N6O2 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC 名称 |

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]pent-4-ynamide |

InChI |

InChI=1S/C18H18N6O2/c1-2-3-4-14(25)20-9-12-5-7-13(8-6-12)10-26-17-15-16(22-11-21-15)23-18(19)24-17/h1,5-8,11H,3-4,9-10H2,(H,20,25)(H3,19,21,22,23,24) |

InChI 键 |

LJNIWJCQOXKHLF-UHFFFAOYSA-N |

规范 SMILES |

C#CCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Alkyne-SNAP Labeling

For researchers, scientists, and drug development professionals, the precise and versatile labeling of proteins is paramount for understanding their function, localization, and dynamics. Alkyne-SNAP labeling has emerged as a powerful two-step chemogenetic tool that combines the specificity of enzymatic self-labeling with the flexibility of bioorthogonal click chemistry. This guide provides a comprehensive overview of the this compound labeling mechanism, quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.

The Core Mechanism of this compound Labeling

This compound labeling is a two-step process that allows for the covalent modification of a protein of interest (POI) with a wide range of molecules, such as fluorophores, biotin, or drug molecules.

Step 1: SNAP-Tag Enzymatic Reaction. The process begins with the genetic fusion of the POI to a SNAP-tag®. The SNAP-tag is an engineered version of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT).[1] This tag specifically and covalently reacts with O⁶-benzylguanine (BG) derivatives.[1] In this compound labeling, a BG substrate functionalized with a terminal alkyne group (Alkyne-BG) is introduced. The SNAP-tag catalyzes the irreversible transfer of the alkyne-modified benzyl (B1604629) group to its own active site cysteine residue, forming a stable thioether bond and releasing guanine.[1]

Step 2: Bioorthogonal Click Chemistry. The alkyne handle now covalently attached to the POI serves as a versatile anchor for a subsequent bioorthogonal reaction, commonly known as "click chemistry." This reaction enables the attachment of a molecule of interest that is tagged with a complementary azide (B81097) group. Two main types of click chemistry are employed:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the alkyne on the POI and an azide-modified probe.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) on the probe molecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide on the POI, eliminating the need for a potentially toxic metal catalyst and making it highly suitable for live-cell imaging.

The two-step nature of this compound labeling provides significant flexibility, as the same alkyne-tagged protein can be labeled with a variety of azide-functionalized probes for different downstream applications.

Quantitative Data for this compound Labeling

The efficiency of this compound labeling is dependent on the reaction kinetics of both the SNAP-tag enzymatic reaction and the subsequent click chemistry step. The development of an engineered SNAP-tag variant, SNAP-tag2, has significantly improved the labeling speed.[3]

| Tag Version | Substrate | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Notes |

| SNAP-tag | BG-TMR | (4.29 ± 0.01) x 10⁵ | TMR (tetramethylrhodamine) is a common fluorophore. |

| SNAP-tag | Non-fluorescent BG substrates | 10⁴ - 10⁵ | Slower kinetics compared to some fluorescent substrates. |

| SNAP-tag2 | TF-TMR | (8.22 ± 0.79) x 10⁶ | Approximately 100-fold faster than SNAP-tag with CP-TMR. |

| SNAP-tag2 | TF-CPY | (1.04 ± 0.12) x 10⁷ | CPY (carbopyronine) is another class of fluorophore. |

Note: The reaction rates for alkyne-modified BG substrates are expected to be in a similar range to their fluorescently labeled counterparts, as the modification on the benzyl group generally has a minor effect on the SNAP-tag reaction rate. The subsequent click chemistry reaction rates are typically very fast, with SPAAC second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹ and CuAAC reactions being even faster.

Experimental Protocols

The following are detailed protocols for performing this compound labeling in mammalian cells.

Step 1: Labeling with Alkyne-Functionalized Benzylguanine

This protocol describes the initial labeling of SNAP-tag fusion proteins with an alkyne-BG substrate.

Materials:

-

Mammalian cells expressing the SNAP-tag fusion protein of interest.

-

Cell culture medium appropriate for the cell line.

-

Alkyne-BG substrate (e.g., BG-Alkyne).

-

DMSO for dissolving the Alkyne-BG substrate.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Preparation: Culture cells expressing the SNAP-tag fusion protein to an appropriate confluency (typically 70-90%) in a suitable culture vessel (e.g., multi-well plate, coverslips).

-

Substrate Preparation: Prepare a stock solution of the Alkyne-BG substrate in DMSO (e.g., 1-10 mM).

-

Labeling Reaction:

-

Dilute the Alkyne-BG stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

-

Remove the existing medium from the cells and replace it with the Alkyne-BG containing medium.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS or cell culture medium to remove unreacted Alkyne-BG substrate.

-

Step 2: Click Chemistry Reaction

Following the initial alkyne labeling, the azide-modified probe can be attached via either CuAAC or SPAAC.

This copper-free method is recommended for live-cell imaging.

Materials:

-

Alkyne-labeled cells from Step 1.

-

Azide-modified probe with a strained alkyne (e.g., DBCO-Fluorophore, BCN-Biotin).

-

Cell culture medium.

-

PBS.

Procedure:

-

Probe Preparation: Prepare a stock solution of the azide-modified probe in a suitable solvent (e.g., DMSO).

-

Labeling Reaction:

-

Dilute the azide-probe stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Add the probe-containing medium to the alkyne-labeled cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS or cell culture medium.

-

-

Imaging/Analysis: The cells are now ready for downstream applications such as fluorescence microscopy or cell lysis for biochemical analysis.

This method is highly efficient but requires a copper catalyst, which can be toxic to live cells. It is often used for fixed cells or in vitro applications. For live-cell applications, the use of copper-chelating ligands is recommended to minimize toxicity.

Materials:

-

Alkyne-labeled cells from Step 1 (can be live or fixed).

-

Azide-modified probe (e.g., Azide-Fluorophore).

-

Copper(II) sulfate (B86663) (CuSO₄).

-

A reducing agent, such as sodium ascorbate.

-

A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).

-

PBS.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-probe, CuSO₄, sodium ascorbate, and THPTA in appropriate solvents (typically water or DMSO).

-

-

Click Reaction Cocktail:

-

Prepare the click reaction cocktail immediately before use by mixing the reagents in PBS. A typical final concentration would be:

-

Azide-probe: 1-10 µM

-

CuSO₄: 50-100 µM

-

THPTA: 250-500 µM (to maintain a 5:1 ligand-to-copper ratio)

-

Sodium ascorbate: 1-2.5 mM

-

-

-

Labeling Reaction:

-

Add the click reaction cocktail to the alkyne-labeled cells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Washing:

-

Remove the reaction cocktail.

-

Wash the cells thoroughly with PBS (at least three times).

-

-

Analysis: Proceed with the desired downstream analysis.

Visualizing the this compound Labeling Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the this compound labeling process.

Caption: The two-step mechanism of this compound labeling.

Caption: Experimental workflow for this compound labeling.

Conclusion

This compound labeling offers a robust and versatile platform for the specific and covalent modification of proteins in a wide range of biological contexts. Its two-step nature, combining the specificity of the SNAP-tag with the flexibility of click chemistry, allows researchers to tailor their labeling strategy to the specific needs of their experiment. The development of the faster SNAP-tag2 and the option of copper-free SPAAC further enhance the utility of this technique, particularly for dynamic studies in living systems. By following the detailed protocols and understanding the underlying mechanism and quantitative aspects presented in this guide, researchers can effectively implement this compound labeling to advance their studies in cell biology, drug discovery, and beyond.

References

Alkyne-SNAP: A Technical Guide to Bioorthogonal Protein Labeling and Functionalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Alkyne-SNAP principle of action, a powerful technology for the specific and covalent labeling of proteins. This guide details the core mechanism, experimental protocols, and data presentation to enable researchers, scientists, and drug development professionals to effectively utilize this versatile tool in their work.

Core Principle of this compound Technology

The this compound technology is a two-step labeling strategy that combines the specificity of the SNAP-tag® protein with the versatility of bioorthogonal click chemistry. The SNAP-tag is a small, engineered mutant of the human DNA repair protein O⁶-alkylguanine-DNA-alkyltransferase (hAGT)[1]. This engineered protein has been optimized to react specifically and covalently with O⁶-benzylguanine (BG) derivatives[2][3].

The this compound system utilizes a BG derivative that is functionalized with a terminal alkyne group (Alkyne-BG)[4]. The process unfolds in two key stages:

-

Initial Covalent Labeling: A protein of interest (POI) is genetically fused to the SNAP-tag protein. When this fusion protein is incubated with an Alkyne-BG substrate, the SNAP-tag catalyzes the irreversible transfer of the alkyne-modified benzyl (B1604629) group to its own active site cysteine residue[2]. This results in the POI being covalently labeled with an alkyne moiety.

-

Bioorthogonal Click Chemistry: The alkyne handle introduced onto the POI can then be specifically reacted with a molecule of interest that has been functionalized with an azide (B81097) group. This reaction, known as click chemistry, is highly specific and bioorthogonal, meaning it proceeds with high efficiency under biological conditions without interfering with native cellular processes. The most common forms of click chemistry used in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This two-step approach allows for the attachment of a wide variety of functionalities to the POI, including fluorophores, biotin, affinity tags, or drug molecules.

Quantitative Data

The efficiency and kinetics of the this compound labeling process are critical for successful experimental design. The following tables summarize key quantitative data for both the SNAP-tag reaction and the subsequent click chemistry step.

Table 1: Kinetics of the SNAP-tag Reaction

| Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| BG-Fluorophore | ~10³ - 10⁵ | Rate is largely independent of the attached fluorophore. | |

| Alkyne-BG | Similar to other BG derivatives | Provides a versatile handle for subsequent reactions. | |

| SNAPf (fast variant) with BG-Fluorophore | Up to ~1.7 x 10⁴ | Engineered for faster kinetics, beneficial for rapid labeling. |

Table 2: Comparison of Click Chemistry Reactions

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| CuAAC | 1 - 100 | High reaction rates. Requires a copper(I) catalyst, which can be toxic to living cells. Best for in vitro applications. | |

| SPAAC | 0.07 - 0.96 (depending on cyclooctyne) | Copper-free and bioorthogonal, ideal for live-cell imaging and in vivo studies. Reaction rate is dependent on the strain of the cyclooctyne (B158145) used. |

Experimental Protocols

Detailed methodologies for the key experiments involving the this compound system are provided below.

Protocol for this compound Labeling of Proteins in Live Cells

This protocol describes the labeling of a SNAP-tag fusion protein expressed in live mammalian cells with an alkyne-functionalized benzylguanine substrate.

Materials:

-

Mammalian cells expressing the SNAP-tag fusion protein of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Alkyne-BG substrate (e.g., from a commercial supplier)

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

-

Cell Seeding: Seed the cells expressing the SNAP-tag fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

-

Prepare Labeling Medium: Prepare a stock solution of the Alkyne-BG substrate in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Labeling: Remove the culture medium from the cells and replace it with the Alkyne-BG labeling medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove any unreacted substrate.

-

Final Wash and Equilibration: After the final wash, add fresh pre-warmed imaging medium and incubate for an additional 30 minutes to allow for the diffusion of any remaining unbound substrate out of the cells.

-

Proceed to Click Chemistry: The alkyne-labeled cells are now ready for the subsequent click chemistry reaction.

Protocol for In Vitro this compound Labeling of Purified Protein

This protocol is for labeling a purified SNAP-tag fusion protein with an Alkyne-BG substrate in a cell-free system.

Materials:

-

Purified SNAP-tag fusion protein

-

Alkyne-BG substrate

-

DMSO

-

Reaction Buffer (e.g., PBS or 50 mM HEPES, pH 7.4)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare Protein Solution: Prepare a solution of the purified SNAP-tag fusion protein in the reaction buffer. A typical concentration is 5-20 µM.

-

Add DTT: Add DTT to the protein solution to a final concentration of 1 mM to maintain a reducing environment.

-

Prepare Substrate Solution: Prepare a stock solution of Alkyne-BG in DMSO.

-

Labeling Reaction: Add the Alkyne-BG stock solution to the protein solution to a final concentration that is in 2 to 5-fold molar excess over the protein concentration.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C.

-

Removal of Unreacted Substrate (Optional): If necessary, unreacted Alkyne-BG can be removed by size-exclusion chromatography or dialysis.

-

Proceed to Click Chemistry: The alkyne-labeled protein is now ready for the click chemistry reaction.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating an azide-containing molecule to an alkyne-labeled protein in vitro.

Materials:

-

Alkyne-labeled protein

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-ligand

-

DMSO

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagent Stocks:

-

Azide-functionalized molecule: 10 mM in DMSO or water.

-

CuSO₄: 20 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

TBTA/THPTA: 50 mM in DMSO or water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-labeled protein (to a final concentration of 10-50 µM).

-

Azide-functionalized molecule (to a final concentration of 100-500 µM).

-

TBTA/THPTA (to a final concentration of 1.25 mM).

-

CuSO₄ (to a final concentration of 0.25 mM).

-

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.

-

Purification: Purify the labeled protein using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol describes the conjugation of an azide-containing molecule to an alkyne-labeled protein on the surface of live cells.

Materials:

-

Live cells with alkyne-labeled surface proteins (from Protocol 3.1)

-

Azide-functionalized molecule of interest conjugated to a strained alkyne (e.g., DBCO, BCN)

-

DMSO

-

Complete cell culture medium

Procedure:

-

Prepare Labeling Medium: Prepare a stock solution of the strained alkyne-azide conjugate in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.

-

Labeling: Add the labeling medium to the alkyne-labeled cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Wash the cells three times with pre-warmed complete cell culture medium to remove unreacted conjugate.

-

Imaging: The cells are now ready for imaging or other downstream analysis.

Western Blot Analysis of this compound Labeled Proteins

This protocol outlines the detection of this compound labeled proteins via Western Blotting after a click reaction with an azide-biotin conjugate.

Materials:

-

Cell lysate or purified protein containing the this compound labeled protein of interest

-

Azide-biotin conjugate

-

Reagents for CuAAC or SPAAC (as described above)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Click Reaction: Perform a click reaction between the alkyne-labeled protein and an azide-biotin conjugate using either the CuAAC or SPAAC protocol.

-

SDS-PAGE and Transfer: Separate the biotinylated proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using an imaging system.

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing this compound labeled proteins for identification and analysis by mass spectrometry.

Materials:

-

This compound labeled protein sample (from in vitro labeling or cell lysate)

-

Azide-biotin conjugate

-

Reagents for click reaction

-

Streptavidin beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 8 M guanidine-HCl or boiling in SDS-PAGE sample buffer)

-

Reagents for in-solution or in-gel digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

-

Affinity Purification:

-

Perform a click reaction to attach an azide-biotin tag to the alkyne-labeled protein.

-

Incubate the biotinylated protein sample with streptavidin beads to capture the protein of interest.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution: Elute the captured protein from the beads.

-

Protein Digestion:

-

In-solution digestion: Denature, reduce, and alkylate the eluted protein, followed by digestion with trypsin.

-

In-gel digestion: Run the eluted protein on an SDS-PAGE gel, excise the protein band, and perform in-gel digestion with trypsin.

-

-

Peptide Cleanup: Desalt and concentrate the resulting peptides using C18 ZipTips or a similar method.

-

Mass Spectrometry: Analyze the peptides by LC-MS/MS for protein identification and characterization.

Visualizations

The following diagrams illustrate the key processes involved in the this compound technology.

References

Alkyne-SNAP for Irreversible Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Alkyne-SNAP technology for irreversible protein labeling. It details the underlying mechanism, experimental protocols, and applications, with a focus on providing actionable data and methodologies for researchers in life sciences and drug development.

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern biological research and drug development. It enables a wide array of applications, from visualizing protein localization and trafficking to identifying binding partners and developing targeted therapeutics. The SNAP-tag® system offers a powerful and versatile method for achieving this specific, irreversible labeling.[1][2] SNAP-tag is an engineered version of the human O6-alkylguanine-DNA alkyltransferase (hAGT), a DNA repair enzyme.[3][4][5] This engineered protein tag (approximately 20 kDa) has been optimized to react specifically and rapidly with O6-benzylguanine (BG) derivatives, leading to the irreversible covalent attachment of the benzyl (B1604629) group to the SNAP-tag.[2][3]

The "this compound" strategy leverages this system by employing a BG derivative functionalized with a terminal alkyne. This introduces a bioorthogonal "click chemistry" handle onto the protein of interest (POI) fused with the SNAP-tag.[6][7] This alkyne group can then be specifically and efficiently reacted with an azide-containing molecule of interest (e.g., a fluorophore, biotin (B1667282), or drug molecule) through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[8][9] This two-step approach decouples the protein labeling from the probe conjugation, offering significant flexibility and modularity.

Key Advantages of this compound Labeling:

-

Specificity: The reaction between the SNAP-tag and the BG substrate is highly specific, minimizing off-target labeling.[2]

-

Irreversibility: The covalent bond formed is extremely stable, suitable for long-term tracking and analysis.[1][3]

-

Versatility: A single SNAP-tagged protein can be labeled with a wide variety of probes via the alkyne handle, without the need for re-cloning.[1][9]

-

Bioorthogonality: The alkyne and azide (B81097) groups are largely inert in biological systems, ensuring the reaction only occurs between the desired partners.[10]

-

Controlled Timing: Labeling can be initiated at a specific time point, enabling pulse-chase experiments to study protein dynamics.[11][12]

Mechanism of Action

The this compound labeling process occurs in two distinct, sequential steps:

Step 1: SNAP-tag Reaction with Alkyne-Functionalized Benzylguanine

The core of the technology is the reaction between the SNAP-tag fused to the protein of interest and an alkyne-bearing O6-benzylguanine (BG-Alkyne) substrate. The SNAP-tag's active site cysteine residue nucleophilically attacks the benzyl group of the BG-Alkyne substrate. This results in the irreversible transfer of the alkyne-functionalized benzyl group to the SNAP-tag, releasing guanine (B1146940) as a byproduct.[1][3]

Step 2: Bioorthogonal Click Chemistry Reaction

Once the protein is tagged with the alkyne group, a secondary bioorthogonal reaction is performed to conjugate the molecule of interest. This is typically an azide-alkyne cycloaddition, which can be performed under different conditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the terminal alkyne on the protein and an azide-functionalized probe. While very fast and reliable, the potential cytotoxicity of copper can be a limitation for live-cell applications.[10]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain in the cyclooctyne allows it to react spontaneously with an azide, making this method ideal for live-cell imaging and in vivo studies.[8][10][13]

Experimental Workflows and Data

Workflow Diagrams

The following diagrams illustrate the key experimental workflows for this compound labeling.

Caption: General workflow for two-step this compound protein labeling.

Caption: Decision tree for in vitro vs. in vivo this compound labeling protocols.

Quantitative Data Summary

The efficiency of this compound labeling depends on the kinetics of both the SNAP-tag reaction and the subsequent click chemistry step.

Table 1: Reaction Kinetics and Conditions

| Parameter | Value / Condition | Notes | Source |

| SNAP-tag Labeling (Step 1) | |||

| Recommended Substrate:Protein Ratio | 1.5-fold excess of substrate | For labeling purified protein. Can be increased if labeling is inefficient. | [14] |

| Incubation Time (In Vitro) | 1 hour at 25°C or overnight at 4°C | Can be extended to 2 hours for more complete labeling. | [14][15] |

| Incubation Time (Live Cells) | 5 - 30 minutes at 37°C | Followed by wash steps to remove unbound substrate. | [16][17] |

| Recommended Protein Concentration | ~20 µM | For in vitro labeling. | [14] |

| Recommended Substrate Concentration | ~30 µM (in vitro), 1-5 µM (live cells) | Higher concentrations may be needed for inefficient reactions. | [14][16] |

| pH Range | 5.0 - 10.0 | The reaction is robust across a wide pH range. | [14] |

| Reducing Agent | 1 mM DTT recommended | Improves the stability of the SNAP-tag protein. | [14][15] |

| Click Chemistry (Step 2) | |||

| Reaction Rate (k) for DBCO-Azide Click | 1.54 - 1.83 x 10³ s⁻¹ M⁻¹ | For the reaction between an azide-labeled SNAP-tag and a DBCO-fluorophore. | [8] |

| Click Reaction Time (SPAAC) | 30 - 45 minutes | For complete cycloaddition with DBCO-based fluorophores in vitro. | [8] |

| CuAAC Reagents (In Vitro) | 1 mM Copper, 1 mM TCEP, 0.1 mM TBTA | Typical concentrations for copper-catalyzed click chemistry. | [8] |

Detailed Experimental Protocols

Protocol for In Vitro Labeling of Purified SNAP-tag Fusion Protein

This protocol describes the two-step labeling of a purified protein fused to SNAP-tag.

Materials:

-

Purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS or HEPES).

-

BG-Alkyne substrate (e.g., Alkyne-PEG5-BG) stock solution in DMSO.

-

Azide-functionalized probe of interest (e.g., Azide-Fluorophore) stock solution in DMSO.

-

For CuAAC: Copper(II) sulfate (B86663), a reducing agent (e.g., TCEP or sodium ascorbate), and a copper ligand (e.g., TBTA).

-

For SPAAC: DBCO-functionalized probe.

-

Reaction buffer (e.g., PBS, pH 7.4) with 1 mM DTT.

-

Spin desalting columns or dialysis equipment.

Procedure:

Step 1: Labeling with BG-Alkyne

-

Prepare a solution of the SNAP-tag fusion protein at a concentration of approximately 20 µM in reaction buffer containing 1 mM DTT.[14]

-

Add the BG-Alkyne substrate from a DMSO stock to a final concentration of 30 µM (a 1.5-fold molar excess). Ensure the final DMSO concentration is below 5% to avoid affecting the reaction rate.[14]

-

Incubate the reaction for 1 hour at 25°C or overnight at 4°C, protected from light if the final probe is fluorescent.[14][15]

-

Remove the unreacted BG-Alkyne substrate using a spin desalting column or through dialysis against the reaction buffer. This step is critical to prevent the free alkyne from reacting in the next step.

Step 2: Click Chemistry Conjugation

-

For SPAAC (with DBCO-probe):

-

To the alkyne-labeled protein solution, add the DBCO-functionalized probe to a final concentration of 5-10 µM.

-

Incubate for 30-60 minutes at 25°C. The reaction is typically complete within this timeframe.[8]

-

The labeled protein is now ready for downstream applications. A final purification step to remove excess probe may be performed if necessary.

-

-

For CuAAC (with Azide-probe):

-

To the alkyne-labeled protein solution, add the azide-functionalized probe to a final concentration of 5 µM.[8]

-

Prepare a fresh solution of the copper catalyst. For example, mix copper(II) sulfate (to 1 mM), TCEP (to 1 mM), and TBTA (to 0.1 mM) in the reaction buffer.[8]

-

Add the catalyst mixture to the protein solution.

-

Incubate for 1 hour at room temperature.

-

Purify the final labeled protein to remove the catalyst and excess probe.

-

Protocol for Labeling SNAP-tag Fusions in Live Cells

This protocol is for labeling proteins in a live-cell context, typically for fluorescence microscopy. It assumes the use of a cell-permeable BG-Alkyne and a subsequent SPAAC reaction with a DBCO-fluorophore to avoid copper toxicity.

Materials:

-

Cultured cells expressing the SNAP-tag fusion protein of interest.

-

Cell culture medium appropriate for the cell line.

-

Cell-permeable BG-Alkyne substrate.

-

DBCO-functionalized fluorescent probe.

-

Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium).

Procedure:

-

Seed cells on a suitable imaging dish (e.g., glass-bottom plates or coverslips) and allow them to adhere and grow.

-

Prepare a labeling solution by diluting the cell-permeable BG-Alkyne substrate in pre-warmed cell culture medium to a final concentration of 1-5 µM.[16]

-

Remove the existing medium from the cells and replace it with the BG-Alkyne labeling solution.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[17][18]

-

Wash the cells three times with fresh, pre-warmed medium. After the final wash, incubate the cells in fresh medium for an additional 30 minutes to allow any unreacted, non-covalently bound substrate to diffuse out.[16][17]

-

Prepare a second labeling solution by diluting the DBCO-fluorophore in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

-

Remove the medium from the cells and add the DBCO-fluorophore solution.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with live-cell imaging medium.

-

The cells are now labeled and ready for imaging.

Applications in Research and Drug Development

The flexibility of the this compound system makes it suitable for a wide range of applications:

-

Super-Resolution Microscopy: The ability to use bright and photostable organic dyes allows for high-resolution imaging techniques like STED.[11]

-

Protein Trafficking and Turnover: Pulse-chase experiments can be designed by first labeling the existing protein population with one color, and then, after a period of time, labeling the newly synthesized proteins with a second color.[11][12]

-

Protein Pull-Down and Identification: By conjugating biotin via the alkyne handle, labeled proteins and their binding partners can be isolated for analysis by mass spectrometry.[1][11]

-

Drug Target Engagement: A drug candidate can be functionalized with an azide. Its binding to an alkyne-labeled target protein in cells or lysates can then be quantified, providing a direct measure of target engagement.

-

Development of Antibody-Drug Conjugates (ADCs): While not a direct application, the principles of bioorthogonal conjugation are central to ADC development. The this compound system serves as an excellent model for studying and optimizing such conjugation strategies.[6]

Conclusion

The this compound labeling technology provides a robust and highly versatile platform for the irreversible and specific modification of proteins. By combining the specificity of the SNAP-tag with the modularity of click chemistry, researchers can label a protein of interest with an unprecedented variety of probes for a multitude of applications. This guide offers the foundational knowledge and detailed protocols necessary for the successful implementation of this powerful technique in both basic research and advanced drug development programs.

References

- 1. neb.com [neb.com]

- 2. neb.com [neb.com]

- 3. Kinetic and Structural Characterization of the Self-Labeling Protein Tags HaloTag7, SNAP-tag, and CLIP-tag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of two novel tag-based labelling technologies for site-specific modification of proteins. - OAK Open Access Archive [oak.novartis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The SNAP-tag technology revised: an effective chemo-enzymatic approach by using a universal azide-based substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]

- 12. neb.com [neb.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. neb.com [neb.com]

- 15. neb.com [neb.com]

- 16. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]

- 18. SNAP labeling protocol [abberior.rocks]

Understanding Alkyne-SNAP click chemistry

An In-Depth Technical Guide to Alkyne-SNAP Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the ability to specifically and efficiently label proteins of interest is paramount for elucidating their function, tracking their localization, and developing targeted therapeutics. This compound click chemistry emerges as a powerful two-step strategy that combines the specificity of enzymatic self-labeling with the efficiency and bioorthogonality of click chemistry.

This technology leverages the SNAP-tag® , a 20 kDa engineered mutant of the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (hAGT).[1] The SNAP-tag is genetically fused to a protein of interest and directs the covalent and irreversible attachment of a benzylguanine (BG) derivative.[1][2] By using a BG substrate functionalized with an alkyne group, an alkyne handle is introduced onto the target protein.[3][4] This alkyne-tagged protein is then ready for a subsequent, highly specific "click" reaction with a molecule bearing an azide (B81097) group. This second step, typically a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the attachment of a wide array of functionalities, including fluorophores, biotin (B1667282), or drug molecules, with high efficiency and specificity.

This guide provides a comprehensive technical overview of the this compound click chemistry workflow, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications in research and development.

Core Mechanism: A Two-Step Labeling Strategy

The this compound click chemistry process unfolds in two distinct, sequential stages:

-

SNAP-tag Labeling with an Alkyne Substrate: The process begins with the specific reaction between the SNAP-tag fusion protein and a benzylguanine (BG) substrate that has been modified to include a terminal alkyne. The SNAP-tag enzyme recognizes the BG moiety and catalyzes the formation of a covalent thioether bond between its reactive cysteine residue and the benzyl (B1604629) group of the substrate, releasing guanine (B1146940) in the process. This reaction irreversibly labels the protein of interest with an alkyne functional group.

-

Azide-Alkyne Click Reaction: The newly introduced alkyne handle serves as a bioorthogonal reactive partner for a subsequent click chemistry reaction with an azide-functionalized molecule of interest (e.g., a fluorescent dye, a biotin tag, or a small molecule drug). This reaction forms a stable triazole linkage. Depending on the experimental context, one of two main variants is used:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst to achieve fast kinetics. It is widely used for in vitro applications. However, the cytotoxicity of copper can be a concern for live-cell imaging.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., BCN, DIBAC) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction with an azide to proceed rapidly without a catalyst, making it ideal for live-cell and in vivo applications.

-

Quantitative Data Analysis

The efficiency of the this compound click chemistry workflow is dependent on the kinetics of both the SNAP-tag labeling and the subsequent click reaction.

SNAP-tag Reaction Kinetics

The reaction rate of the SNAP-tag with its substrate is influenced by the nature of the leaving group (e.g., guanine in BG derivatives or chloropyrimidine in CP derivatives) and the structure of the attached label. Generally, SNAP-tag labeling rates for BG-fluorophore substrates range from 10⁴ to 10⁶ M⁻¹s⁻¹.

| Substrate Type | Example Substrate | Apparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹) | Reference |

| Benzylguanine (BG) | BG-TMR | (4.29 ± 0.01) × 10⁵ | |

| Benzylguanine (BG) | BG-Alexa488 | ~10⁴ - 10⁵ | |

| Chloropyrimidine (CP) | CP-TMR | (3.06 ± 0.02) x 10⁴ | |

| Benzylcytosine (BC) | BC-TMR (CLIP-tag substrate) | (3.20 ± 0.02) × 10² (with SNAP-tag) |

Table 1: Comparison of apparent second-order rate constants for the SNAP-tag reaction with various substrates. The data highlights the faster kinetics of BG substrates compared to CP substrates and the high specificity, as evidenced by the significantly slower cross-reactivity with the CLIP-tag substrate (BC-TMR).

Azide-Alkyne Click Chemistry Kinetics

The choice between CuAAC and SPAAC is often a trade-off between reaction speed and biocompatibility. CuAAC is significantly faster but requires a potentially toxic copper catalyst, while SPAAC is catalyst-free but generally proceeds more slowly.

| Reaction Type | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Biocompatibility | Reference |

| CuAAC | Terminal Alkyne + Azide | 10 to 10⁴ | Limited in live cells due to Cu(I) toxicity | |

| SPAAC | Strained Alkyne (e.g., BCN) + Azide | ~0.1 to 1.0 | High; widely used in living systems | |

| SPANC | Strained Alkyne + Nitrone | up to 47 | High; alternative to SPAAC |

Table 2: Comparative analysis of reaction kinetics for different types of click chemistry. SPAAC is generally slower than CuAAC but is preferred for live-cell applications due to the absence of a copper catalyst.

Experimental Protocols

The following sections provide generalized protocols for labeling proteins using the this compound click chemistry approach. Optimization is often required depending on the specific fusion protein, cell type, and reagents used.

Protocol 1: In Vitro Labeling of Purified SNAP-tag Fusion Proteins

This protocol describes the labeling of a purified SNAP-tag fusion protein in solution.

Materials:

-

Purified SNAP-tag fusion protein in a suitable buffer (e.g., PBS, HEPES).

-

This compound substrate (e.g., Alkyne-PEG-BG) stock solution (typically 1-10 mM in DMSO).

-

Dithiothreitol (DTT).

-

Azide-functionalized probe (e.g., Azide-Fluorophore).

-

For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA, THPTA).

-

For SPAAC: Strain-promoted alkyne probe (e.g., DBCO-Fluorophore) instead of an azide probe.

-

Reaction buffer (pH 7-8).

-

Size-exclusion chromatography column or dialysis cassette for purification.

Methodology:

Step 1: Alkyne Labeling of SNAP-tag Protein

-

Prepare the SNAP-tag fusion protein solution to a final concentration of ~10-20 µM in reaction buffer.

-

Add DTT to a final concentration of 1 mM to maintain the SNAP-tag's reactive cysteine in a reduced state.

-

Add the this compound substrate to a final concentration of ~30 µM (a 1.5 to 2-fold molar excess over the protein).

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light if the final probe is fluorescent.

-

Remove the excess, unreacted this compound substrate via size-exclusion chromatography or dialysis.

Step 2: Click Chemistry Reaction (CuAAC Example)

-

To the alkyne-labeled protein solution, add the azide-functionalized probe to a final concentration of 25-100 µM.

-

In a separate tube, premix the catalyst solution: 50 µM CuSO₄, 250 µM of a copper ligand (e.g., THPTA), and 2.5 mM sodium ascorbate.

-

Add the catalyst solution to the protein-probe mixture.

-

Incubate for 1-2 hours at room temperature.

-

Purify the final labeled protein conjugate to remove the catalyst and excess probe using size-exclusion chromatography.

-

Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding 20% glycerol (B35011) and storing at -80°C.

Protocol 2: Live-Cell Labeling for Fluorescence Imaging

This protocol uses the SPAAC reaction for biocompatible labeling of SNAP-tag fusion proteins in living cells.

Materials:

-

Cultured cells expressing the SNAP-tag fusion protein of interest.

-

Cell culture medium (e.g., DMEM), with and without serum.

-

This compound substrate (cell-permeable version).

-

Azide-functionalized fluorescent probe (cell-permeable).

-

Live-cell imaging medium (e.g., HBSS or phenol (B47542) red-free medium).

Methodology:

-

Cell Preparation: Seed cells expressing the SNAP-tag fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and grow to an appropriate confluency (50-70%).

-

Alkyne Labeling:

-

Replace the cell culture medium with fresh, pre-warmed medium containing the this compound substrate at a final concentration of 1-5 µM.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Wash the cells three times with fresh, pre-warmed medium to remove excess substrate.

-

-

Click Reaction (SPAAC):

-

Replace the medium with fresh, pre-warmed medium containing the azide-fluorophore at a final concentration of 1-10 µM.

-

Incubate for 30-60 minutes at 37°C. The optimal time may vary.

-

Wash the cells three times with live-cell imaging medium.

-

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Applications in Research and Drug Development

The modularity and bioorthogonality of this compound click chemistry have led to its adoption in a variety of applications:

-

Advanced Cellular Imaging: This technique allows for multi-color and pulse-chase imaging experiments. A population of proteins can be labeled with one alkyne-fluorophore pair, and newly synthesized proteins can be subsequently labeled with a different pair. It is also used in super-resolution microscopy to visualize protein localization with high precision.

-

Protein-Protein Interaction Studies: By labeling two different proteins with a FRET donor and acceptor pair via SNAP-tag and an orthogonal tag (like CLIP-tag), researchers can study protein interactions in living cells.

-

Activity-Based Protein Profiling (ABPP): An alkyne-modified probe that covalently binds to the active site of an enzyme family can be introduced into cells. After cell lysis, the alkyne-tagged enzymes can be "clicked" to a reporter tag (like biotin) for enrichment and identification by mass spectrometry.

-

Drug Development and Delivery: The alkyne functionality can be used to attach small molecule drugs or targeting ligands to antibody-SNAP-tag fusions, creating precisely defined antibody-drug conjugates (ADCs). The stable triazole linkage ensures the payload remains attached until it reaches its target.

-

Targeted Protein Degradation: The SNAP-tag system can be adapted for targeted protein degradation by developing SNAP-PROTACs (PROteolysis TArgeting Chimeras), which recruit E3 ligases to the SNAP-tagged protein to induce its degradation.

Conclusion

This compound click chemistry provides a robust and versatile platform for the specific and covalent modification of proteins. By decoupling the protein labeling event from the introduction of the functional probe, it offers researchers significant flexibility. The combination of the highly specific SNAP-tag system with the efficiency and bioorthogonality of azide-alkyne cycloaddition enables a wide range of applications, from high-resolution cellular imaging to the construction of complex bioconjugates for therapeutic purposes. As new click reactions and functional probes continue to be developed, the utility of this powerful technique in basic research and drug discovery is set to expand even further.

References

Alkyne-SNAP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alkyne-SNAP, a versatile tool for protein labeling and functional studies. It details its chemical structure, properties, and mechanism of action, along with protocols for its application in cellular and in vitro experiments.

Introduction to this compound

This compound is a chemical probe that enables the covalent labeling of SNAP-tag fusion proteins. The SNAP-tag is a small, engineered protein derived from human O6-alkylguanine-DNA alkyltransferase (AGT) that specifically and rapidly reacts with benzylguanine (BG) derivatives.[1][2][3] this compound consists of a benzylguanine moiety linked to an alkyne group, sometimes via a PEG spacer.[4][5] This bifunctional design allows for the targeted attachment of the alkyne functionality to a protein of interest fused with the SNAP-tag. The incorporated alkyne group can then be utilized for subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide variety of reporter molecules like fluorophores, biotin, or drug molecules.

Chemical Structure and Properties

The core structure of this compound features a benzylguanine head group responsible for its specific recognition by the SNAP-tag, and a terminal alkyne group for subsequent conjugation. A common variant, Alkyne-PEG5-SNAP, incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.

Below are the chemical properties of two common forms of this compound:

| Property | This compound | Alkyne-PEG5-SNAP |

| Molecular Formula | C18H18N6O2 | C27H36N6O7 |

| Molecular Weight | 350.38 g/mol | 556.61 g/mol |

| CAS Number | 1104822-07-2 | Not specified |

| Appearance | Powder | Not specified |

| Solubility | Soluble in DMSO | Soluble in DMSO (125 mg/mL) |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | Stock solution: -80°C for 6 months; -20°C for 1 month |

Mechanism of Action

The labeling of a SNAP-tag fusion protein with this compound is a two-step process. First, the SNAP-tag protein reacts with the benzylguanine derivative of the this compound molecule. This results in the covalent attachment of the alkyne-containing moiety to a cysteine residue within the SNAP-tag's active site, releasing guanine. The now "clickable" protein can be further modified in a second step via a click chemistry reaction with an azide-containing molecule.

Figure 1. Mechanism of this compound labeling and subsequent click chemistry.

Experimental Protocols

The following protocols provide a general framework for labeling SNAP-tag fusion proteins with this compound in live cells and in vitro. Optimization may be required for specific cell types and experimental conditions.

Labeling of SNAP-tag Fusion Proteins in Live Cells

This protocol is adapted for labeling proteins expressed on the cell surface or intracellularly, depending on the cell permeability of the subsequent azide-containing probe.

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest

-

This compound

-

DMSO

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Washing buffer (e.g., PBS or HBSS)

-

Azide-conjugated molecule of interest

-

Click chemistry reaction components (e.g., copper(II) sulfate, reducing agent like sodium ascorbate, and a copper chelator like TBTA)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mM). Store at -20°C.

-

Cell Preparation: Culture cells expressing the SNAP-tag fusion protein to the desired confluency in a suitable format (e.g., coverslips, glass-bottom dishes, or multi-well plates).

-

Labeling with this compound:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-5 µM).

-

Remove the existing medium from the cells and replace it with the this compound labeling medium.

-

Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the labeling medium and wash the cells three times with pre-warmed culture medium or washing buffer to remove unreacted this compound.

-

After the final wash, add fresh medium and incubate for an additional 30 minutes to allow any non-covalently bound probe to diffuse out.

-

-

(Optional) Fixation: If the subsequent click chemistry step is to be performed on fixed cells, fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Click Chemistry Reaction (CuAAC):

-

Prepare the click reaction cocktail containing the azide-conjugated molecule, copper(II) sulfate, a reducing agent, and a copper chelator in an appropriate buffer.

-

Incubate the cells with the click reaction cocktail for a specified time (typically 30-60 minutes) at room temperature, protected from light.

-

Wash the cells thoroughly with washing buffer to remove unreacted click chemistry reagents.

-

-

Imaging and Analysis: The cells are now ready for imaging or other downstream analyses.

Figure 2. Experimental workflow for live-cell labeling with this compound.

Labeling of Purified SNAP-tag Fusion Proteins In Vitro

Materials:

-

Purified SNAP-tag fusion protein

-

This compound

-

DMSO

-

Labeling buffer (e.g., PBS with 1 mM DTT, pH 7.4)

-

Method for removing excess substrate (e.g., dialysis, spin column)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in DMSO to create a stock solution.

-

Set up Labeling Reaction:

-

In a microcentrifuge tube, combine the purified SNAP-tag fusion protein (e.g., at a final concentration of 20 µM) with the labeling buffer.

-

Add this compound to the protein solution at a slight molar excess (e.g., 1.5-fold, for a final concentration of 30 µM).

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Removal of Unreacted Substrate: Remove the excess, unreacted this compound using a suitable method such as dialysis against the labeling buffer or a spin column.

-

Click Chemistry: The alkyne-labeled protein is now ready for the subsequent click chemistry reaction with an azide-containing molecule of interest. The protocol for the click reaction will depend on the specific reagents used.

-

Storage: Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Applications

The versatility of the this compound system lends itself to a wide range of applications in biological research and drug development, including:

-

Fluorescence Imaging: Covalent attachment of fluorescent dyes for super-resolution microscopy, pulse-chase experiments, and protein localization studies.

-

Protein Pulldown and Identification: Immobilization of proteins on beads or surfaces for identifying binding partners.

-

Drug Targeting and Delivery: Conjugation of small molecule drugs or therapeutic agents to specific proteins.

-

Biosensor Development: Creation of FRET-based biosensors to study protein-protein interactions or conformational changes.

-

PROTAC Development: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

References

Alkyne-SNAP: A Technical Guide to a Versatile Tool in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and manipulation of biomolecules in their native environment. Among the powerful tools in the bioorthogonal toolkit, the SNAP-tag system, in conjunction with "click" chemistry, has emerged as a particularly versatile platform. This technical guide provides an in-depth exploration of Alkyne-SNAP, an alkyne-functionalized substrate for the SNAP-tag, detailing its discovery, mechanism of action, experimental protocols, and applications in cellular and molecular biology.

This compound is a synthetic molecule that combines the specificity of the SNAP-tag protein labeling system with the efficiency and orthogonality of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a premier example of click chemistry.[1][2][3] The SNAP-tag is a 20 kDa mutant of the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) that has been engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives.[4][5] this compound is a BG derivative that carries a terminal alkyne group, which, after covalent attachment to a SNAP-tagged protein of interest, can be selectively reacted with an azide-modified molecule of choice, such as a fluorophore, biotin, or a drug molecule. This two-step labeling strategy offers remarkable flexibility and has been widely adopted for a variety of applications, including protein localization, trafficking, and interaction studies.

Core Principles and Mechanism of Action

The utility of this compound lies in a two-stage process: an initial enzymatic labeling followed by a bioorthogonal chemical ligation.

1. SNAP-tag Labeling: A protein of interest (POI) is genetically fused to the SNAP-tag protein. When cells expressing this fusion protein are incubated with this compound, the benzylguanine moiety of this compound irreversibly binds to the active site of the SNAP-tag, forming a stable covalent bond. This reaction is highly specific and occurs under physiological conditions.

2. Click Chemistry Reaction: The SNAP-tagged protein is now decorated with a terminal alkyne. This alkyne serves as a handle for the subsequent click reaction. The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne reacts with an azide-functionalized probe to form a stable triazole linkage. This reaction is highly efficient, specific, and can be performed in complex biological milieux with minimal side reactions.

Quantitative Data

The efficiency and reliability of this compound labeling are critical for quantitative biological experiments. The following tables summarize key quantitative parameters related to SNAP-tag labeling and the properties of commonly used fluorophores.

| Parameter | Value | Reference(s) |

| SNAP-tag Labeling Kinetics | ||

| Apparent second-order rate constant (kapp) for PYBG-TMR with SNAP-HisTag | Data fitted to a first-order reaction model | |

| Apparent second-order rate constant (kapp) for PYBG-BODIPY with SNAP-HisTag | Data fitted to a first-order reaction model | |

| Apparent second-order rate constant (kapp) for various BG-fluorophore substrates with SNAP-tag | 104 to 106 M-1s-1 | |

| General Properties | ||

| Molecular Weight of this compound | 350.38 g/mol | |

| Purity (typical) | >98% | |

| Storage of this compound (Powder) | -20°C for up to 3 years | |

| Storage of this compound (in Solvent) | -80°C for up to 1 year | |

| Storage of Alkyne-PEG5-SNAP stock solution | -80°C for 6 months; -20°C for 1 month |

| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Relative Photostability | Non-specific Binding | Reference(s) |

| BG-Dy 549 | - | - | High | Low | |

| BG-CF 640 | - | - | Moderate | Low | |

| BG-Atto 655 | - | - | Very High | High | |

| BG-Dy 648 | - | - | Moderate | Low | |

| BG-Dy 649 | - | - | Moderate | Low |

Experimental Protocols

Synthesis of this compound (O6-(4-(prop-2-yn-1-yloxy)benzyl)guanine)

The synthesis of this compound and other O6-benzylguanine derivatives typically starts from 2-amino-6-chloropurine (B14584). A general synthetic scheme involves the reaction of 2-amino-6-chloropurine with the sodium salt of 4-(prop-2-yn-1-yloxy)benzyl alcohol. While a detailed, step-by-step protocol for the specific synthesis of a commercial this compound product is proprietary, the following represents a plausible synthetic route based on published procedures for similar compounds.

Materials:

-

2-amino-6-chloropurine

-

4-(prop-2-yn-1-yloxy)benzyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-(prop-2-yn-1-yloxy)benzyl alcohol in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Add sodium hydride (NaH) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: To the solution of the sodium alkoxide, add 2-amino-6-chloropurine. Heat the reaction mixture to a temperature between 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, O6-(4-(prop-2-yn-1-yloxy)benzyl)guanine.

-

Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Labeling of SNAP-tag Fusion Proteins in Live Cells

Materials:

-

Cells expressing the SNAP-tag fusion protein of interest

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells expressing the SNAP-tag fusion protein to the desired confluency in a suitable culture vessel.

-

Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

-

Remove the existing culture medium from the cells and replace it with the this compound labeling medium.

-

Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may need to be determined empirically.

-

After incubation, remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove unbound this compound.

-

The cells are now ready for the subsequent click chemistry reaction or for fixation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

Materials:

-

Cells labeled with this compound

-

Azide-functionalized probe (e.g., azide-fluorophore) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

PBS

Procedure:

-

Prepare the "click" reaction cocktail. For a final volume of 200 µL, mix the following components in order:

-

PBS (to final volume)

-

Azide-functionalized probe (to a final concentration of 25-100 µM)

-

THPTA or TBTA ligand (to a final concentration of 1 mM)

-

CuSO4 (to a final concentration of 200 µM)

-

-

Vortex the mixture briefly.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 3 mM. Vortex briefly to mix.

-

Immediately add the "click" reaction cocktail to the this compound labeled cells.

-

Incubate the cells for 30-60 minutes at room temperature, protected from light.

-

After incubation, wash the cells three times with PBS.

-

The cells are now fluorescently labeled and ready for imaging or other downstream analysis.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to this compound.

Applications in Research and Drug Development

The flexibility of the this compound system has led to its application in a wide range of research areas:

-

Protein Visualization and Localization: By clicking a bright and photostable fluorophore onto an this compound-labeled protein, researchers can visualize its subcellular localization and track its movement in real-time within living cells.

-

Protein Trafficking and Turnover: Pulse-chase experiments can be designed where a population of proteins is labeled at a specific time point. By using different colored azide-fluorophores at different times, the trafficking and degradation rates of the protein can be quantified.

-

Protein-Protein Interactions: Förster Resonance Energy Transfer (FRET) studies can be performed by labeling two potentially interacting proteins with a FRET donor and acceptor pair using this compound and corresponding azide-fluorophores. This is particularly useful for studying the oligomerization of membrane proteins like G-protein coupled receptors (GPCRs).

-

Quantitative Proteomics: The alkyne handle allows for the enrichment of labeled proteins from complex lysates using azide-biotin followed by streptavidin affinity purification. This enables the identification and quantification of specific proteins and their binding partners by mass spectrometry.

-

Drug Development and Delivery: this compound can be used to attach drug molecules to specific proteins, enabling targeted drug delivery and the study of drug-target engagement. The cytotoxicity of such conjugates can be assessed to evaluate their therapeutic potential.

Conclusion

This compound represents a powerful convergence of protein engineering and bioorthogonal chemistry. Its two-step labeling approach provides researchers with unparalleled flexibility in choosing the desired reporter molecule, making it a highly adaptable tool for a multitude of biological investigations. From fundamental studies of protein dynamics to the development of novel therapeutic strategies, this compound continues to be a valuable asset for the scientific community. As new azide-functionalized probes are developed, the applications of this versatile technology are poised to expand even further.

References

An In-Depth Technical Guide to Alkyne-SNAP and Benzylguanine Interaction with SNAP-tag for Advanced Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SNAP-tag® technology, focusing on the interaction of the SNAP-tag protein with its O6-benzylguanine (BG) substrates, particularly Alkyne-SNAP. This system offers a versatile and powerful method for the specific covalent labeling of proteins of interest (POIs) in a wide range of applications, from in vitro biochemical assays to live-cell imaging and proteomics. We will delve into the core mechanism, provide detailed experimental protocols, present key quantitative data, and visualize the underlying processes.

Introduction to SNAP-tag® Technology

The SNAP-tag® is a self-labeling protein tag derived from the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[1] This 19.4 kDa protein has been engineered to react specifically and covalently with O6-benzylguanine (BG) derivatives, leading to the irreversible attachment of the benzyl (B1604629) group to a reactive cysteine residue in the SNAP-tag's active site.[2][3] This reaction is highly specific and occurs under physiological conditions, making it an ideal tool for labeling fusion proteins in complex biological environments.[4]

A key advantage of the SNAP-tag system is its versatility. The BG substrate can be conjugated to a wide variety of functional molecules, including fluorescent dyes, biotin, and other affinity tags.[5] Of particular interest is the use of BG derivatives functionalized with a bioorthogonal handle, such as an alkyne group (this compound). This two-step labeling strategy first involves the specific labeling of the SNAP-tagged protein with this compound. The introduced alkyne group can then be subjected to a secondary, bioorthogonal "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule of interest. This modular approach significantly expands the repertoire of probes that can be attached to a target protein.

The Core Interaction: SNAP-tag and Benzylguanine

The fundamental reaction of the SNAP-tag technology is the covalent modification of the SNAP-tag protein by an O6-benzylguanine substrate. The SNAP-tag, a mutant of human O6-alkylguanine-DNA-alkyltransferase, has been optimized to efficiently recognize and react with BG derivatives. The reaction proceeds via an irreversible transfer of the substituted benzyl group from the guanine (B1146940) to the reactive cysteine residue within the SNAP-tag's active site, forming a stable thioether bond.

This compound: A Gateway to Bioorthogonal Chemistry

This compound is an O6-benzylguanine derivative that contains a terminal alkyne functional group. This seemingly simple modification transforms the SNAP-tag into a platform for subsequent bioorthogonal ligation reactions. The benzylguanine moiety directs the specific and efficient labeling of the SNAP-tag fusion protein, while the alkyne group serves as a handle for the attachment of a vast array of azide-containing molecules through click chemistry. This two-step labeling approach provides researchers with exceptional flexibility in experimental design.

Quantitative Data for Experimental Design

The efficiency and kinetics of the SNAP-tag labeling reaction are crucial for successful experimental outcomes. The following tables summarize key quantitative data for the interaction of SNAP-tag with its substrates.

| Parameter | Value | Substrate | Notes | Reference |

| Molecular Weight | 19.4 kDa | - | The SNAP-tag protein consists of 182 amino acids. | |

| Apparent Second-Order Rate Constant (k_app) | 10^4 - 10^6 M⁻¹s⁻¹ | BG-fluorophore substrates | The reaction rate is influenced by the nature of the substituent on the benzylguanine. | |

| Apparent Second-Order Rate Constant (k_app) | 10³ - 10⁵ M⁻¹s⁻¹ | CP-fluorophore substrates | Chloropyrimidine (CP) substrates are more cell-permeable but generally exhibit slower kinetics than BG substrates. | |

| Optimal pH Range | 5.0 - 10.0 | - | The labeling reaction is robust over a broad pH range. | |

| Ionic Strength | 50 mM - 1 M NaCl | - | The reaction is tolerant to a wide range of salt concentrations. |

Table 1: Physicochemical and Kinetic Parameters of the SNAP-tag System.

| Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference |

| DIBO | 0.3 | Good kinetics and stability. | |

| BCN | 0.03 - 1.0 | Good balance of reactivity and stability. | |

| DBCO | 0.1 - 1.0 | High reactivity, commonly used. |

Table 2: Comparison of Common Cyclooctynes for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following sections provide detailed protocols for labeling SNAP-tag fusion proteins with this compound and subsequent click chemistry reactions.

In Vitro Labeling of Purified SNAP-tag Fusion Proteins with this compound

This protocol is suitable for labeling purified SNAP-tag fusion proteins in a controlled environment.

Materials:

-

Purified SNAP-tag fusion protein

-

This compound substrate (e.g., from MedChemExpress or TargetMol)

-

Labeling Buffer: 50 mM HEPES or PBS, pH 7.4, containing 1 mM DTT

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the purified SNAP-tag fusion protein in Labeling Buffer to a final concentration of 5-20 µM.

-

Add this compound to the protein solution to a final concentration that is in 2-fold molar excess over the protein concentration. The final DMSO concentration should be kept below 5%.

-

Incubate the reaction mixture for 30-60 minutes at 37°C, protected from light.

-

(Optional) Remove unreacted this compound by size-exclusion chromatography or dialysis.

-

The alkyne-labeled protein is now ready for the subsequent click chemistry reaction.

Labeling of SNAP-tag Fusion Proteins in Live Cells with this compound

This protocol describes the labeling of SNAP-tagged proteins expressed in living cells.

Materials:

-

Cells expressing the SNAP-tag fusion protein

-

This compound substrate

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DMSO

Procedure:

-

Culture the cells expressing the SNAP-tag fusion protein to the desired confluency.

-

Prepare a working solution of this compound in pre-warmed cell culture medium. A typical final concentration is 1-5 µM. The final DMSO concentration should be kept below 0.5%.

-

Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells three times with fresh, pre-warmed culture medium to remove unreacted this compound.

-

The cells are now ready for the subsequent in situ click chemistry reaction or other downstream applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Labeled SNAP-tag Proteins

This protocol details the "click" reaction between an alkyne-labeled SNAP-tag protein and an azide-containing molecule.

Materials:

-

Alkyne-labeled SNAP-tag protein (from protocol 4.1 or 4.2)

-

Azide-containing molecule of interest (e.g., azide-fluorophore, azide-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 100 mM in water)

-

Reaction Buffer: PBS, pH 7.4

Procedure for In Vitro CuAAC:

-

To the alkyne-labeled SNAP-tag protein in Reaction Buffer, add the azide-containing molecule to a final concentration of 2-5 fold molar excess.

-

Add THPTA to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 200 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purify the doubly labeled protein using standard methods (e.g., size-exclusion chromatography).

Procedure for CuAAC on Live Cells:

-

Caution: Copper can be toxic to cells. It is crucial to use a chelating ligand and minimize copper concentration and incubation time.

-

After labeling with this compound and washing (protocol 4.2), incubate the cells in a reaction cocktail containing:

-

Azide-containing molecule (e.g., 10-50 µM)

-

THPTA (e.g., 100-200 µM)

-

CuSO₄ (e.g., 20-50 µM)

-

Sodium ascorbate (e.g., 1-2 mM)

-

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

Wash the cells thoroughly with fresh medium to remove the reaction components.

-

The cells are now ready for imaging or other analyses.

Visualizing the Workflow and Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes involved in this compound labeling and its applications.

Conclusion

The this compound and benzylguanine interaction with the SNAP-tag represents a cornerstone of modern chemical biology, providing an exceptionally versatile and specific platform for protein labeling. The two-step labeling strategy, initiated by the covalent attachment of this compound and followed by a bioorthogonal click reaction, empowers researchers to conjugate a vast array of functional moieties to their proteins of interest with high precision. This technical guide has provided the fundamental principles, quantitative data, and detailed protocols necessary for the successful implementation of this powerful technology in diverse research and development settings. The continued development of novel SNAP-tag substrates and click chemistry reagents will undoubtedly further expand the applications of this remarkable protein labeling system.

References

- 1. unige.ch [unige.ch]

- 2. This compound | TargetMol [targetmol.com]